5-Hydroxybenzothiazole-2-boronic acid
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Overview
Description
5-Hydroxybenzothiazole-2-boronic acid is an organoboron compound that features a benzothiazole ring substituted with a hydroxyl group and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxybenzothiazole-2-boronic acid typically involves the formation of the benzothiazole ring followed by the introduction of the boronic acid group. One common method is the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. The boronic acid group can then be introduced via a borylation reaction using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxybenzothiazole-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The boronic acid group can be reduced to form a boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of benzothiazole-2-carboxylic acid.
Reduction: Formation of benzothiazole-2-boronate ester.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
Scientific Research Applications
5-Hydroxybenzothiazole-2-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxybenzothiazole-2-boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications. In medicinal chemistry, it can inhibit enzymes by binding to active sites and interfering with their function .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-2-boronic acid: Lacks the hydroxyl group, which may affect its reactivity and applications.
5-Hydroxybenzothiazole: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
2-Aminobenzenethiol: Precursor in the synthesis of benzothiazole derivatives.
Uniqueness
5-Hydroxybenzothiazole-2-boronic acid is unique due to the presence of both the hydroxyl and boronic acid groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it particularly valuable in applications requiring both properties, such as in the development of multifunctional materials and complex organic molecules .
Properties
Molecular Formula |
C7H6BNO3S |
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Molecular Weight |
195.01 g/mol |
IUPAC Name |
(5-hydroxy-1,3-benzothiazol-2-yl)boronic acid |
InChI |
InChI=1S/C7H6BNO3S/c10-4-1-2-6-5(3-4)9-7(13-6)8(11)12/h1-3,10-12H |
InChI Key |
YCIKKVHFASHVAT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC2=C(S1)C=CC(=C2)O)(O)O |
Origin of Product |
United States |
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